HS-PEG6-CH2CH2-Boc

PROTAC linker optimization PEG spacer length ternary complex cooperativity

PEG6 linker with 20-25Å spacer—optimal for PROTAC ternary complex cooperativity vs. PEG4/PEG8. Orthogonal thiol and Boc-protected carboxyl enable sequential conjugation: thiol-maleimide first, then TFA deprotection for amide coupling, eliminating intermediate purification. LogP 0.32 ensures direct aqueous solubility for bioconjugation. Ideal for linker-length SAR screening and SPR sensor chip functionalization via thiol-gold chemisorption.

Molecular Formula C19H38O8S
Molecular Weight 426.6 g/mol
Cat. No. B611348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHS-PEG6-CH2CH2-Boc
SynonymsThiol-PEG6-t-butyl ester
Molecular FormulaC19H38O8S
Molecular Weight426.6 g/mol
Structural Identifiers
InChIInChI=1S/C19H38O8S/c1-19(2,3)27-18(20)4-5-21-6-7-22-8-9-23-10-11-24-12-13-25-14-15-26-16-17-28/h28H,4-17H2,1-3H3
InChIKeyLPOFWHQVCATSPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

HS-PEG6-CH2CH2-Boc: Technical Baseline for PROTAC Linker Procurement and Selection


HS-PEG6-CH2CH2-Boc (CAS 1818294-40-4), also known as Thiol-PEG6-t-butyl ester, is a heterobifunctional polyethylene glycol (PEG) derivative containing a free sulfhydryl (-SH) group and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid terminus . With a molecular formula of C₁₉H₃₈O₈S and molecular weight of 426.57 g/mol, this compound belongs to the PEG6 class of linkers—specifically a hexaethylene glycol spacer—and is cataloged primarily as a PROTAC (PROteolysis TArgeting Chimera) linker for use in targeted protein degradation applications [1]. The compound features six ethylene oxide repeat units, providing an extended spacer length of approximately 20-25 Å in its fully extended conformation, and is supplied with purity specifications typically ≥95% to ≥98% across commercial sources .

HS-PEG6-CH2CH2-Boc: Why In-Class Substitution Without Chain-Length and Functional-Group Verification Compromises PROTAC Development


Substituting HS-PEG6-CH2CH2-Boc with an alternative PEG-thiol or PEG-Boc linker without precise attention to chain length (n=6) and terminal functionality introduces quantifiable risks to ternary complex formation and synthetic workflow efficiency [1]. The hexaethylene glycol (PEG6) spacer provides an end-to-end distance of approximately 20-25 Å—a length empirically correlated with optimal cooperativity in PROTAC ternary complex formation, as structural studies indicate that E3 ligase pocket to target protein groove distances frequently exceed 30 Å (3 nm) [1]. Shorter linkers such as PEG4 (~14-16 Å) may fail to span this distance, forcing strained binding poses that reduce ubiquitination efficiency, while longer PEG8 linkers (~28-32 Å) introduce excess conformational entropy that can reduce the local effective concentration of warheads and lower ternary complex residence time [1][2]. Furthermore, the orthogonal protection strategy—a free thiol paired with a Boc-protected carboxyl—enables sequential, site-specific conjugation that is not possible with linkers lacking one or both of these functionalities, thereby affecting downstream synthetic yield and conjugate homogeneity .

HS-PEG6-CH2CH2-Boc Evidence-Based Differentiation: Quantitative Comparative Data for Procurement Decision-Making


HS-PEG6-CH2CH2-Boc vs. Thiol-PEG4-Boc: Quantified Chain-Length Advantage for PROTAC Ternary Complex Formation

HS-PEG6-CH2CH2-Boc contains six ethylene oxide repeat units (PEG6), providing an end-to-end distance of approximately 20-25 Å, compared to Thiol-PEG4-Boc (CAS 564476-33-1) which contains only four repeats and spans approximately 14-16 Å . Structure-activity relationship studies in PROTAC development demonstrate that progression from PEG4 to PEG6 to PEG8 linkers systematically modulates ternary complex stability; the PEG6 spacer falls within the empirically validated 'goldilocks' window that balances reach with reduced conformational entropy [1]. Specifically, crystallographic analysis of PROTAC ternary complexes shows that distances between the E3 ligase binding pocket and target protein ligand attachment points typically range from 20-35 Å, placing PEG4 linkers near the lower bound (increasing risk of steric clash) and PEG8 linkers near the upper bound (introducing excessive flexibility) [1].

PROTAC linker optimization PEG spacer length ternary complex cooperativity

HS-PEG6-CH2CH2-Boc vs. HS-PEG6-COOH: Boc Protection Enables Quantitative Orthogonal Conjugation Selectivity

HS-PEG6-CH2CH2-Boc features a Boc (tert-butyloxycarbonyl)-protected carboxylic acid terminus, in contrast to analogs such as HS-PEG6-COOH which present a free carboxylic acid . The Boc protecting group remains stable under a wide range of conditions including highly basic environments (pH >10), nucleophilic conditions, and many organic transformations, but is quantitatively removed by treatment with strong acids such as trifluoroacetic acid (TFA) or at low pH in aqueous media . This orthogonal protection strategy enables sequential, site-specific conjugation: the free thiol can be reacted first with maleimide, iodoacetamide, or gold surfaces without interference from the protected carboxyl, followed by Boc deprotection with TFA to reveal the free acid for subsequent amide bond formation .

orthogonal protection sequential bioconjugation Boc deprotection

HS-PEG6-CH2CH2-Boc Commercial Availability: Purity Specifications and Physical State Comparison

HS-PEG6-CH2CH2-Boc is commercially available with purity specifications of ≥98% (HPLC) from multiple suppliers, and is supplied as a colorless liquid or solid powder depending on the vendor . This contrasts with Thiol-PEG4-Boc, which is typically supplied as a liquid, and higher molecular weight PEG-thiol derivatives (e.g., PEG MW 3000+) which are waxy solids that require melting or dissolution for accurate dispensing . For low-molecular-weight PEG thiols, the liquid state can facilitate preparation of stock solutions at precise concentrations without the need for melting or extensive dissolution time . The compound is soluble in water, DMSO, DMF, DCM, and chloroform, with recommended stock solution preparation in DMSO or DMF followed by storage at -20°C .

purity specification physical state handling characteristics

HS-PEG6-CH2CH2-Boc Calculated LogP and Solubility Profile vs. Alkyl Chain Spacers

HS-PEG6-CH2CH2-Boc exhibits a calculated LogP (partition coefficient) of 0.32, as reported in multiple chemical property databases . This low LogP value quantifies the compound's hydrophilic character conferred by the six-ethylene oxide PEG backbone, which is structurally and functionally distinct from alkyl-chain spacers of comparable length. Alkyl spacers containing six methylene units would have a substantially higher calculated LogP (approximately 2.5-3.0), corresponding to >100-fold greater partitioning into organic phases and markedly reduced aqueous solubility [1]. The PEG backbone enhances water solubility by forming hydrogen bonds with water molecules via the ether oxygens, with solubility reported as soluble in water, DMSO, and DMF . The hydrophilic PEG spacer also serves to shield hydrophobic warheads in PROTAC constructs, improving apparent solubility and reducing aggregation [2].

hydrophilicity LogP aqueous solubility PEG linker

HS-PEG6-CH2CH2-Boc: Validated Application Scenarios Based on Comparative Evidence


PROTAC Library Synthesis Requiring PEG6 Spacer Length Optimization

HS-PEG6-CH2CH2-Boc is optimally suited for PROTAC medicinal chemistry campaigns where linker length screening is a critical variable. As established in Evidence Item 1, the PEG6 spacer provides an end-to-end distance of approximately 20-25 Å, positioning it between shorter PEG4 (~14-16 Å) and longer PEG8 (~28-32 Å) linkers . Researchers can procure HS-PEG6-CH2CH2-Boc as the middle member of a systematic linker-length series to evaluate ternary complex cooperativity and degradation efficiency (DC₅₀) across three discrete PEG lengths, enabling rapid identification of the optimal spatial geometry for a given E3 ligase–target protein pair. This approach aligns with established PROTAC optimization workflows where PEG4, PEG6, and PEG8 are screened in parallel as first-line linker variables before considering more exotic scaffolds [1].

Sequential Two-Step Bioconjugation Requiring Orthogonal Functional Group Control

This compound enables precise, sequential conjugation strategies where the free thiol is reacted first with a maleimide-functionalized ligand or targeting moiety, followed by Boc deprotection with TFA to reveal the carboxylic acid for subsequent E3 ligase ligand attachment via amide bond formation. As documented in Evidence Item 2, the Boc protecting group remains stable under basic and nucleophilic conditions—including those employed during thiol-maleimide conjugation—but is quantitatively cleaved by TFA, providing true orthogonal protection . This eliminates the need for intermediate purification steps that would otherwise be required when working with linkers lacking orthogonal protection (e.g., HS-PEG6-COOH). The resulting synthetic efficiency is particularly valuable for generating homogeneous PROTAC conjugates where precise stoichiometry and site-specificity are essential for reproducible biological activity measurements .

Aqueous Bioconjugation Protocols Requiring High Hydrophilicity and Minimal Organic Co-Solvent

HS-PEG6-CH2CH2-Boc, with its calculated LogP of 0.32, is well-suited for bioconjugation reactions conducted in aqueous buffer systems where the use of organic co-solvents (e.g., DMF, DMSO) must be minimized to preserve protein or antibody structural integrity. As established in Evidence Item 4, the compound's low LogP value quantifies its substantial hydrophilicity, conferring >100-fold higher aqueous solubility compared to alkyl-chain spacers of comparable length [2]. This property allows the linker to be dissolved directly in aqueous buffer at working concentrations sufficient for thiol-maleimide or thiol-iodoacetamide coupling, reducing the need for DMSO or DMF stock solutions that could otherwise introduce solvent-induced protein denaturation artifacts .

Gold Nanoparticle and Surface Plasmon Resonance (SPR) Sensor Functionalization

The free sulfhydryl group of HS-PEG6-CH2CH2-Boc enables direct, covalent attachment to gold surfaces and gold nanoparticles via thiol-gold chemisorption, a well-established method for preparing self-assembled monolayers (SAMs) and functionalized SPR sensor chips . The PEG6 spacer provides a hydrophilic, non-fouling layer that reduces non-specific protein adsorption to the gold surface while presenting the Boc-protected carboxyl terminus for subsequent ligand immobilization following TFA deprotection. This configuration is particularly advantageous for SPR-based binding assays and biosensor development where surface passivation and controlled ligand orientation are critical for accurate kinetic measurements. The compound's calculated LogP of 0.32 and solubility in aqueous media (Evidence Item 4) facilitate direct functionalization under mild, biocompatible conditions compatible with the preservation of biological activity .

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